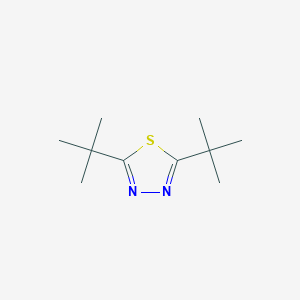

2,5-Di-tert-butyl-1,3,4-thiadiazole

Description

Historical Context and Evolution of Thiadiazole Research

The journey into the chemistry of thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen, began with the discovery of its various isomers. There are four primary isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). The development of 1,3,4-thiadiazole chemistry, in particular, is closely linked to the discovery of phenylhydrazine (B124118) and hydrazine (B178648) in the late 19th century, which provided the foundational building blocks for synthesizing the heterocyclic ring. ontosight.ai Early research in the 20th century established the core synthetic pathways, often involving the cyclization of thiosemicarbazides or the conversion of 1,3,4-oxadiazoles. ontosight.ai Initially, these compounds were of academic interest, but their potential as versatile scaffolds in various scientific fields quickly became apparent. Over the past few decades, research into heterocyclic compounds has intensified, with the 1,3,4-thiadiazole nucleus emerging as a structure of significant interest due to its unique chemical properties and broad spectrum of biological activities. acs.orgsbq.org.br

Significance of the 1,3,4-Thiadiazole Heterocyclic System in Modern Chemical Sciences

The 1,3,4-thiadiazole ring is a versatile and privileged scaffold in modern chemical sciences, particularly in medicinal, agricultural, and materials chemistry. mdpi.comresearchgate.net Its significance stems from the strong aromaticity of the ring system, which imparts great in vivo stability and generally low toxicity in higher vertebrates. nih.gov This stability, combined with the ability to readily substitute at the 2 and 5 positions, allows for the fine-tuning of a molecule's physicochemical properties and biological activities.

Substituted 1,3,4-thiadiazoles are integral components in an array of pharmacologically active agents, demonstrating a wide range of therapeutic properties including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihypertensive effects. nih.govsigmaaldrich.com The presence of the =N-C-S moiety is believed to be a key contributor to these diverse biological functions. nih.gov In agriculture, various 1,3,4-thiadiazole derivatives have been developed and patented as effective herbicides, fungicides, and bactericides. gavinpublishers.comchemicalbook.com The liposolubility of the sulfur atom in the thiadiazole ring may enhance the biological activity of these compounds. chemicalbook.com Furthermore, in materials science, these heterocycles are investigated for applications in dyes, lubricants, and as corrosion inhibitors. nih.govmdpi.com

Scope and Research Focus on 2,5-Di-tert-butyl-1,3,4-thiadiazole

The primary focus of this article is the specific compound This compound . This molecule is a symmetrically substituted derivative of the 1,3,4-thiadiazole core, featuring bulky tert-butyl groups at both the 2 and 5 positions. Research within the 1,3,4-thiadiazole class has been extensive, with a significant portion of studies concentrating on 2,5-disubstituted derivatives. acs.orggoogle.com The synthetic versatility at these positions allows for the creation of large libraries of compounds for biological screening and materials testing.

While a vast body of literature exists for the 1,3,4-thiadiazole scaffold, detailed research focusing exclusively on this compound is limited. The majority of published studies tend to explore derivatives with more complex or pharmacologically active substituents, such as amino, aryl, or thiol groups, which can engage in more diverse biological interactions. For instance, compounds like 2-amino-5-tert-butyl-1,3,4-thiadiazole serve as important intermediates in the synthesis of herbicides and have been studied for their own biological properties. vwr.com The synthesis of such derivatives often involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid (or its derivative, like trimethylacetic acid for the tert-butyl group) under dehydrating conditions. vwr.com Although direct studies on this compound are not prevalent in the reviewed literature, its structure represents a fundamental example of a sterically hindered, symmetrically substituted 1,3,4-thiadiazole.

Data Tables

Table 1: General Properties of the 1,3,4-Thiadiazole Ring This table summarizes the fundamental structural parameters of the parent 1,3,4-thiadiazole ring based on X-ray analysis.

| Parameter | Bond/Angle | Value |

| Bond Length | S1–C2 | 1.721 Å |

| Bond Length | C2–N3 | 1.303 Å |

| Bond Length | N3–N4 | 1.371 Å |

| Bond Length | N4–C5 | 1.303 Å |

| Bond Length | C5–S1 | 1.721 Å |

| Bond Angle | C5–S1–C2 | 86.4° |

| Bond Angle | S1–C2–N3 | 114.9° |

| Bond Angle | C2–N3–N4 | 111.9° |

| Bond Angle | N3–N4–C5 | 111.9° |

| Bond Angle | N4–C5–S1 | 114.9° |

| Source: gavinpublishers.com |

Table 2: Physicochemical Properties of a Related Compound: 2-Amino-5-tert-butyl-1,3,4-thiadiazole Data for the specific title compound is not available in the search results. This table presents data for a structurally related tert-butyl substituted thiadiazole.

| Property | Value |

| CAS Number | 39222-73-6 |

| Molecular Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol |

| Melting Point | 183-187 °C |

| Appearance | Solid |

| Source: sigmaaldrich.com, |

Properties

CAS No. |

100589-97-7 |

|---|---|

Molecular Formula |

C10H18N2S |

Molecular Weight |

198.33 g/mol |

IUPAC Name |

2,5-ditert-butyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C10H18N2S/c1-9(2,3)7-11-12-8(13-7)10(4,5)6/h1-6H3 |

InChI Key |

HGCNMRNCDUIGDO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NN=C(S1)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Di Tert Butyl 1,3,4 Thiadiazole and Its Analogues

Direct Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core

The direct construction of the 1,3,4-thiadiazole ring is a primary focus in heterocyclic chemistry, with several established strategies being refined for improved outcomes.

Cyclization Reactions in the Presence of tert-Butyl Precursors

A direct and efficient approach to synthesizing 1,3,4-thiadiazoles bearing a tert-butyl group involves using a starting material that already contains this bulky alkyl substituent. A key example is the synthesis of 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, a crucial intermediate for the herbicide Tebuthiuron. google.com This method utilizes trimethylacetic acid (pivalic acid) and a derivative of 4-methyl-3-thiosemicarbazide as the primary raw materials. google.com The reaction proceeds through a condensation and subsequent dehydration cyclization under acidic conditions, often in the presence of an organic solvent and a dehydrating agent. google.com This strategy is advantageous as it directly incorporates the desired tert-butyl group onto the thiadiazole core, avoiding subsequent alkylation steps and improving atom economy. google.com

Hurd–Mori Cyclization Approaches

The Hurd–Mori reaction is a well-known method in heterocyclic synthesis. However, it is important to note that this reaction primarily leads to the formation of 1,2,3-thiadiazoles, not the 1,3,4-thiadiazole isomer. wikipedia.orgorganic-chemistry.org The classical Hurd-Mori synthesis involves the reaction of an activated hydrazone, typically an N-acyl or N-tosyl hydrazone, with thionyl chloride (SOCl₂). wikipedia.org The reaction proceeds via cyclization to generate the 1,2,3-thiadiazole (B1210528) ring. wikipedia.org While improvements to this reaction have been developed, its application remains for the synthesis of 1,2,3-isomers and is not a standard route for obtaining the 1,3,4-thiadiazole scaffold central to this article. organic-chemistry.org

Cyclocondensation Strategies Utilizing Thiosemicarbazides and Related Thiocarbazates

The most prevalent and versatile method for synthesizing the 2,5-disubstituted-1,3,4-thiadiazole core is the cyclocondensation of thiosemicarbazides or their derivatives. sbq.org.brjrespharm.com This general strategy involves two main pathways:

Reaction of an acyl chloride or carboxylic acid with thiosemicarbazide (B42300) to form an acylthiosemicarbazide intermediate.

Intramolecular cyclization of the acylthiosemicarbazide, promoted by a dehydrating agent, to yield the 1,3,4-thiadiazole ring. jrespharm.com

A wide variety of cyclizing/dehydrating agents can be employed, with the choice of reagent often influencing reaction conditions and yields. Strong acids are commonly used for this purpose. For instance, the cyclization of 1,4-disubstituted thiosemicarbazides can be effectively achieved using concentrated sulfuric acid. jrespharm.com Other powerful dehydrating agents like phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl) are also frequently used to facilitate this transformation. google.comnih.gov

The general mechanism involves the initial nucleophilic attack from the sulfur atom onto the carbonyl carbon of the acyl group, followed by the elimination of a water molecule to form the stable, aromatic thiadiazole ring. sbq.org.br This robust methodology allows for the synthesis of a wide array of 2,5-disubstituted 1,3,4-thiadiazoles by varying the starting carboxylic acid and thiosemicarbazide. nih.gov

| Cyclizing Agent | Typical Conditions | Reference |

| Concentrated Sulfuric Acid (H₂SO₄) | Room temperature or gentle heating | jrespharm.comchemmethod.com |

| Phosphorus Oxychloride (POCl₃) | Reflux in solvent like benzene (B151609) or toluene | google.com |

| p-Toluenesulfonyl Chloride (p-TsCl) | In the presence of a base (e.g., triethylamine) | nih.govorganic-chemistry.org |

| Polyphosphoric Acid (PPA) | High temperature (e.g., >100°C) | google.com |

This table presents common cyclizing agents used in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, represent a highly efficient strategy in modern organic synthesis. researchgate.net Thiosemicarbazide is a versatile building block in MCRs for the construction of various heterocyclic systems, including those containing the 1,3,4-thiadiazole ring. researchgate.net These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. nih.gov

An example of this approach is the development of one-pot protocols to synthesize complex molecular hybrids. For instance, a library of thiazolidin-4-one hybrids linked to a 1,3,4-thiadiazole core was synthesized via a one-pot MCR involving a 5-substituted-1,3,4-thiadiazol-2-amine, various benzaldehydes, and 2-mercaptoacetic acid. nih.gov While in this case the thiadiazole was a starting material, the principle demonstrates the power of MCRs in assembling complex structures around the thiadiazole scaffold in a single, efficient step.

Modern and Sustainable Synthesis Techniques

In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and avoid hazardous reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles. researchgate.netnih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes. tandfonline.com Compared to conventional heating methods, microwave-assisted protocols frequently result in higher yields, cleaner reactions, and easier work-up procedures. researchgate.netnih.gov

The synthesis of various 1,3,4-thiadiazole derivatives, such as Schiff bases and 2-amino-5-substituted analogues, has been successfully achieved using microwave irradiation. researchgate.nettandfonline.com The operational simplicity and efficiency of this method make it a highly attractive and sustainable alternative to traditional synthetic routes. tandfonline.com

| Product Type | Conventional Time | Microwave Time | Yield (Microwave) | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazole | 4-6 hours | 5-10 minutes | 75-85% | tandfonline.com |

| 1,3,4-Thiadiazole Schiff Bases | 6-8 hours | 3-5 minutes | 80-90% | researchgate.net |

| Triazolo[3,4-b] researchgate.nettandfonline.comnih.govthiadiazoles | 8-12 hours | 5-10 minutes | >82% | nih.gov |

This table compares conventional and microwave-assisted synthesis for various 1,3,4-thiadiazole derivatives, highlighting the significant reduction in reaction time and high yields achieved with microwave technology.

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as accelerated reaction rates, improved yields, and milder reaction conditions. These advantages are attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reactivity.

In the context of 1,3,4-thiadiazole synthesis, ultrasound has been successfully employed to synthesize a variety of derivatives. For instance, the reaction of 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarboxanilide with hydrazonyl halides to produce 1,3,4-thiadiazole derivatives has been shown to be significantly more efficient under ultrasonic irradiation compared to conventional heating methods. mdpi.com This approach not only shortens reaction times but also often leads to cleaner products with higher purity.

Another application of sonochemistry in this field is the synthesis of 1,5-disubstituted tetrazoles via Ugi-azide isocyanide-based multicomponent reactions, where ultrasound serves as an alternative energy source to promote the reaction. nih.gov While not a direct synthesis of thiadiazoles, this demonstrates the utility of ultrasound in constructing complex heterocyclic systems under green conditions. The synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles, can be achieved from thiosemicarbazide or hydrazide precursors using ultrasound, often in conjunction with catalysts like H₂SO₄ or POCl₃. wikipedia.org

The key benefits of ultrasound-assisted synthesis in the context of 1,3,4-thiadiazole analogues are summarized in the table below.

| Feature | Benefit | Reference |

| Reaction Time | Significantly reduced compared to conventional methods. | mdpi.com |

| Yield | Often higher and with improved purity. | mdpi.com |

| Conditions | Milder reaction conditions, reducing energy consumption. | nih.gov |

| Green Chemistry | Aligns with the principles of sustainable chemistry. | wikipedia.org |

Solvent-Free and Heterogeneous Catalysis Approaches

The development of solvent-free and heterogeneous catalysis methods is a cornerstone of green chemistry, aiming to reduce waste and simplify product purification. These approaches are highly relevant to the synthesis of 1,3,4-thiadiazole derivatives.

Solvent-free reactions are often conducted using grinding techniques (mechanochemistry) or by heating the neat reactants. These methods can lead to higher efficiency, as the concentration of reactants is at its maximum. For example, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a close structural analogue of thiadiazoles, has been achieved under solvent-free mechanochemical conditions, highlighting the potential for similar transformations in thiadiazole synthesis. organic-chemistry.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, enabling their reuse and minimizing contamination of the product. While specific examples of heterogeneous catalysis for the synthesis of 2,5-di-tert-butyl-1,3,4-thiadiazole are not extensively documented, the general principles are widely applicable. For instance, acid-catalyzed cyclization reactions to form the thiadiazole ring can be envisioned using solid acid catalysts like zeolites or ion-exchange resins, which would facilitate a more environmentally friendly process compared to homogeneous acids like concentrated sulfuric acid. researchgate.netnih.gov

The use of Lawesson's reagent, a thionating agent, in a fluorous biphasic system for the synthesis of thiadiazoles represents another advanced approach. researchgate.net The fluorous-tagged reagent can be easily separated from the product, demonstrating the potential of phase-separable reagents in simplifying purification protocols. researchgate.net

Mechanochemical Methods (Grinding, Ball Milling)

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or ball milling), is a rapidly growing field in synthetic chemistry. nih.gov This solvent-free technique offers several advantages, including reduced reaction times, high yields, and access to products that may be difficult to obtain through traditional solution-phase chemistry. nih.govtandfonline.com

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully demonstrated using mechanochemical methods. organic-chemistry.org In a notable example, N-acylbenzotriazoles condense with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid under ball-milling conditions to afford oxadiazole derivatives in excellent yields within minutes. organic-chemistry.org Given the structural similarity between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, this methodology is highly suggestive of its applicability to the synthesis of the latter. The reaction proceeds through the condensation of the two starting materials, followed by a cyclodehydration step, all facilitated by the mechanical forces within the ball mill. organic-chemistry.org

The key parameters influencing mechanochemical reactions include the milling frequency, the material of the milling jars and balls, and the presence of any liquid-assisted grinding (LAG) agents. nih.govtandfonline.com These factors can be optimized to achieve the desired product selectivity and yield. tandfonline.com The scalability of ball milling from the laboratory to an industrial scale further enhances the attractiveness of this methodology for the sustainable production of heterocyclic compounds. nih.gov

Functionalization Strategies for this compound Derivatives

Once the 1,3,4-thiadiazole core is synthesized, further functionalization is often necessary to modulate its properties for specific applications. The electron-deficient nature of the 1,3,4-thiadiazole ring influences its reactivity, making the carbon atoms susceptible to nucleophilic attack, while the nitrogen atoms can undergo electrophilic attack. nih.gov

Introduction of Additional Substituents and Functional Groups

A wide array of substituents and functional groups can be introduced onto the 1,3,4-thiadiazole scaffold, leading to a diverse library of compounds with varied electronic and steric properties. A common strategy involves starting with a pre-functionalized thiadiazole, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945), and subsequently modifying the functional groups.

For example, the thiol groups of 2,5-dimercapto-1,3,4-thiadiazole can be alkylated to introduce ester functionalities. researchgate.net These ester groups can then be converted to hydrazides, which are versatile intermediates for the synthesis of other heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and other 1,3,4-thiadiazoles, effectively "clubbing" multiple heterocyclic systems together. researchgate.netsemanticscholar.org

Another approach involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-amino-5-aryl-1,3,4-thiadiazoles. mdpi.com The amino group can then be further functionalized, for instance, by acylation with acid chlorides to form amides. mdpi.com This method allows for the introduction of a wide variety of aryl and acyl groups.

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aryl aldehydes using Lawesson's reagent in a one-pot reaction is another efficient method for generating diversity. nih.gov This reaction proceeds through the formation of an N-aroylhydrazone intermediate, followed by thionation and cyclization. nih.gov

| Starting Material | Reagents | Functional Group Introduced | Reference |

| 2,5-Dimercapto-1,3,4-thiadiazole | Ethyl bromobutyrate | Alkyl ester | researchgate.net |

| Diethyl ester derivative | Hydrazine (B178648) hydrate | Hydrazide | researchgate.net |

| Aromatic carboxylic acid | Thiosemicarbazide, POCl₃ | Amino, Aryl | mdpi.com |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Acid chloride | Amide | mdpi.com |

| Aryl hydrazide and aldehyde | Lawesson's reagent | Di-aryl substitution | nih.gov |

Alkylation and Arylation Reactions of the Thiadiazole Ring System

Alkylation and arylation reactions are fundamental transformations for building molecular complexity on the 1,3,4-thiadiazole core.

Alkylation: N-alkylation of the thiadiazole ring nitrogen atoms can occur with electrophiles like chloroacetone. nih.gov S-alkylation is a common reaction for mercapto-substituted thiadiazoles. For instance, 2,5-dimercapto-1,3,4-thiadiazole is readily alkylated with reagents like ethyl bromobutyrate in the presence of a base to yield the corresponding bis(alkylthio) derivative. researchgate.net

Arylation: Direct C-H arylation has emerged as a powerful and atom-economical method for forming C-C bonds. A palladium/copper-catalyzed protocol has been developed for the direct C-H arylation of 1,3,4-thiadiazoles with a broad range of (hetero)aryl iodides, bromides, and triflates. Current time information in Bangalore, IN. This methodology is tolerant of various functional groups and allows for the synthesis of 2,5-diaryl-1,3,4-thiadiazoles that might be difficult to access through other means. Current time information in Bangalore, IN. Furthermore, palladium-catalyzed direct arylation has been successfully applied to fused imidazo[2,1-b] organic-chemistry.orgencyclopedia.pubthieme-connect.comthiadiazole systems. tandfonline.com Copper-mediated direct arylation has also been reported for the analogous 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings with aryl iodides, suggesting its potential applicability to thiadiazoles. wikipedia.org

| Reaction Type | Reagents | Position of Functionalization | Reference |

| N-Alkylation | Chloroacetone | Ring Nitrogen | nih.gov |

| S-Alkylation | Ethyl bromobutyrate, K₂CO₃ | Thiol Group | researchgate.net |

| C-H Arylation | Aryl halide, Pd/Cu catalyst | Ring Carbon | Current time information in Bangalore, IN. |

| C-H Arylation | Aryl bromide, Pd(OAc)₂, Xantphos | Ring Carbon (fused system) | tandfonline.com |

Formation of Fused Heterocyclic Systems Containing the Thiadiazole Moiety

The fusion of a 1,3,4-thiadiazole ring with other heterocyclic systems gives rise to a diverse range of polycyclic compounds with unique chemical and biological properties. Several synthetic strategies have been developed to construct such fused systems.

One common approach involves the cyclization of a pre-functionalized 1,3,4-thiadiazole. For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can undergo a three-component reaction with aromatic aldehydes and Meldrum's acid to afford organic-chemistry.orgencyclopedia.pubthieme-connect.comthiadiazolo[3,2-a]pyrimidine derivatives. nih.govnih.gov

Another versatile precursor is 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This compound can react with various bielectrophiles to generate fused systems. For instance, reaction with phenacyl bromides leads to the formation of organic-chemistry.orgresearchgate.netencyclopedia.pubtriazolo[3,4-b] organic-chemistry.orgencyclopedia.pubthieme-connect.comthiadiazines. nih.govtandfonline.com Similarly, reaction with carboxylic acids or acid chlorides can yield organic-chemistry.orgresearchgate.netencyclopedia.pubtriazolo[3,4-b] organic-chemistry.orgencyclopedia.pubthieme-connect.comthiadiazoles. rsc.org

| Fused System | Precursor | Key Reagents | Reference |

| organic-chemistry.orgencyclopedia.pubthieme-connect.comThiadiazolo[3,2-a]pyrimidine | 5-Amino-1,3,4-thiadiazole-2-thiol | Aromatic aldehyde, Meldrum's acid | nih.govnih.gov |

| organic-chemistry.orgresearchgate.netencyclopedia.pubTriazolo[3,4-b] organic-chemistry.orgencyclopedia.pubthieme-connect.comthiadiazine | 4-Amino-1,2,4-triazole-3-thiol | Phenacyl bromide | nih.govtandfonline.com |

| organic-chemistry.orgresearchgate.netencyclopedia.pubTriazolo[3,4-b] organic-chemistry.orgencyclopedia.pubthieme-connect.comthiadiazole | 4-Amino-1,2,4-triazole-3-thiol | Carboxylic acid, POCl₃ | rsc.org |

| bis(1,2,4-Triazolo[3,4-b] organic-chemistry.orgencyclopedia.pubthieme-connect.comthiadiazine) | 4-Amino-1,2,4-triazole-3-thiol | bis(2-bromoacetyl)phenoxy)acetamide |

Synthesis of Bis-Thiadiazole Architectures

The construction of molecules containing two 1,3,4-thiadiazole rings, known as bis-thiadiazole architectures, is a significant area of research in heterocyclic chemistry. These structures are of interest for their potential applications in materials science and pharmaceuticals. The synthetic strategies to create these architectures are diverse, often involving the simultaneous or sequential formation of the two heterocyclic rings. These methods can be broadly categorized based on the key starting materials and the nature of the linking group between the two thiadiazole moieties.

A prevalent and effective method for synthesizing symmetrical bis(1,3,4-thiadiazole) derivatives involves the cyclization of bis-thiosemicarbazides. These precursors are typically prepared from the reaction of a dicarboxylic acid hydrazide with isothiocyanates. The subsequent cyclization of the bis-thiosemicarbazide is commonly achieved by treatment with a strong dehydrating agent, such as concentrated sulfuric acid, to yield the desired bis-thiadiazole structure. nih.govresearchgate.net For instance, terephthaloyl or isophthaloyl chloride can be converted to the corresponding bis-hydrazide, which then reacts with isothiocyanates. The resulting bis-thiosemicarbazide undergoes acid-catalyzed cyclization to form the bis-1,3,4-thiadiazole. researchgate.net

Another versatile approach starts from dicarboxylic acids, which react with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. researchgate.netsbq.org.br This one-pot reaction leads to the formation of two 2-amino-1,3,4-thiadiazole (B1665364) rings linked by the hydrocarbon backbone of the original dicarboxylic acid. The simplicity of the reagents and the reaction conditions make this a widely used method for accessing such architectures. sbq.org.br

Alternatively, bis-thiadiazole architectures can be assembled by linking two pre-formed thiadiazole rings. A common precursor for this strategy is 2,5-dimercapto-1,3,4-thiadiazole. The alkylation of this compound with reagents such as 4-ethylbromobutyrate leads to the formation of a central thiadiazole ring linked to two ester-containing side chains via sulfide (B99878) bonds. These side chains can then be further elaborated. For example, hydrazinolysis of the bis-ester yields a bis-acid hydrazide, which can be reacted with isothiocyanates to form bis-thiosemicarbazides. These intermediates can then be cyclized under different conditions to form additional thiadiazole or oxadiazole rings, resulting in a molecule with three 1,3,4-thiadiazole rings or a mixed heterocycle system. nih.gov The reaction of the bis-acid hydrazide with cold concentrated sulfuric acid specifically leads to the formation of two additional 2-amino-1,3,4-thiadiazole rings. nih.gov

The following table summarizes various synthetic approaches to bis-thiadiazole architectures based on literature findings.

| Starting Materials | Reagents and Conditions | Product Type | Ref. |

| Bis-thiosemicarbazides | Concentrated H₂SO₄ | Bis-1,3,4-thiadiazoles | nih.govresearchgate.net |

| Dicarboxylic acids and thiosemicarbazide | Phosphorus oxychloride (POCl₃) | Bis(2-amino-1,3,4-thiadiazoles) | researchgate.net |

| 2,5-Dimercapto-1,3,4-thiadiazole and 4-ethylbromobutyrate | 1. K₂CO₃, DMF 2. N₂H₄·H₂O, EtOH 3. R-NCS 4. H₂SO₄ | 2,5-Bis[(2-arylamino-1,3,4-thiadiazol-5-yl)propylthio]-1,3,4-thiadiazole | nih.gov |

| Terephthaloyl/Isophthaloyl chloride | 1. N₂H₄·H₂O 2. Isothiocyanates 3. H₂SO₄ | Bis-1,3,4-thiadiazoles | researchgate.net |

While direct synthetic routes to bis-thiadiazole architectures featuring the this compound unit are not extensively detailed, the established methodologies for other substituted thiadiazoles provide a foundation for their synthesis. The primary precursor for the tert-butyl group is pivalic acid (trimethylacetic acid) or its derivatives. The cyclization of thiosemicarbazide with pivalic acid in the presence of dehydrating agents like phosphorus oxychloride is a known method for producing 2-amino-5-tert-butyl-1,3,4-thiadiazole. nih.gov

By extension, one could envision the synthesis of a bis-thiadiazole analogue containing tert-butyl groups by reacting a dicarboxylic acid with a thiosemicarbazide pre-functionalized with a pivaloyl group. The steric hindrance of the bulky tert-butyl groups would likely necessitate optimized reaction conditions, such as elevated temperatures or the use of more potent dehydrating agents, to facilitate the double cyclization.

The research findings on the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles provide a robust framework for developing synthetic pathways to more complex bis-thiadiazole architectures, including those analogous to this compound.

Mechanistic Investigations of 2,5 Di Tert Butyl 1,3,4 Thiadiazole Reactions

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-established, typically proceeding through the cyclization of thiosemicarbazide (B42300) or related precursors. For 2,5-di-tert-butyl-1,3,4-thiadiazole, the pathways involve forming the core S-C-N-N-C fragment through cyclization.

Common synthetic routes include:

From Thiosemicarbazides: A primary method involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclodehydration. encyclopedia.pub The use of dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride facilitates the ring closure to form the thiadiazole ring. acs.orgbu.edu.eg For the title compound, this would involve a precursor derived from pivalic acid.

From Thiohydrazides: Alkyl and aryl thiohydrazides can react with orthoesters, which proceed through a thiosemicarbazone intermediate that cyclizes to yield the 1,3,4-thiadiazole (B1197879). bu.edu.eg

Oxidative Cyclization: Thiosemicarbazides can undergo oxidative cyclization using various reagents to form the thiadiazole ring. nih.gov

The general mechanism for the acid-catalyzed cyclization of a 1,4-disubstituted thiosemicarbazide is a key pathway. jrespharm.com

Table 1: Key Synthetic Pathways for 1,3,4-Thiadiazole Ring Formation

| Precursor | Reagent/Condition | Intermediate | Product |

|---|---|---|---|

| Thiosemicarbazide & Carboxylic Acid | Conc. H₂SO₄ or PPA | Acylthiosemicarbazide | 2,5-Disubstituted-1,3,4-thiadiazole |

| Monothiodiacylhydrazine | Dehydrating Acids | - | 2,5-Disubstituted-1,3,4-thiadiazole |

| Thiohydrazide | Orthoesters | Thiosemicarbazone | 2,5-Disubstituted-1,3,4-thiadiazole |

Ring-Opening and Ring-Closure Mechanisms

The 1,3,4-thiadiazole ring, while aromatic and generally stable, can undergo ring-opening reactions under specific conditions, often followed by rearrangement and subsequent ring-closure.

Base-Induced Ring Opening: Strong bases can induce the cleavage of the thiadiazole ring. nih.gov This process often initiates via nucleophilic attack at a ring carbon or deprotonation at a susceptible site, leading to a transient, open-chain intermediate.

Rearrangement Reactions: Certain 2-amino or 2-chloro substituted 1,3,4-thiadiazoles are known to undergo rearrangement. This proceeds through a ring-opening intermediate which then re-cyclizes to form a different heterocyclic system, such as a 4N-substituted 1,3,4-thiadiazole-5(1)-thione. nih.gov

The formation of the thiadiazole ring itself is a critical ring-closure reaction. A notable mechanism involves the base-promoted condensation of an amidine with a dithioester. This process can proceed through a radical anion intermediate, which undergoes intramolecular N–S coupling to forge the heterocyclic ring, completing the catalytic cycle. acs.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the 1,3,4-thiadiazole nucleus is characterized by a susceptibility to nucleophilic attack, while electrophilic attack typically targets the nitrogen heteroatoms. nih.gov The presence of two bulky tert-butyl groups significantly modifies this inherent reactivity through steric hindrance.

The carbon atoms of the 1,3,4-thiadiazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making them the primary sites for nucleophilic attack. nih.gov However, in this compound, direct attack on these carbons is sterically hindered by the large tert-butyl substituents. Reactions that proceed via this pathway would require highly reactive nucleophiles and potentially harsh conditions to overcome the steric barrier.

The nitrogen atoms of the thiadiazole ring possess lone pairs of electrons and are the principal sites for electrophilic attack (e.g., alkylation or protonation). nih.gov Computational studies on similar heterocyclic systems confirm that ring nitrogen atoms are often the most nucleophilic sites. nih.gov In an asymmetrical environment, the choice between N-3 and N-4 would be influenced by subtle electronic differences, but in this symmetrical molecule, they are equivalent. The bulky tert-butyl groups at the C-2 and C-5 positions sterically shield the adjacent nitrogen atoms, potentially reducing their accessibility to incoming electrophiles. This steric hindrance can make electrophilic attack less favorable compared to unhindered thiadiazoles.

Thermal and Photochemical Fragmentation Pathways

1,3,4-thiadiazoles and their derivatives can undergo fragmentation upon exposure to heat or light. The fragmentation pattern is often similar to that observed in mass spectrometry. nih.gov A key study on a closely related compound, cis-2,5-di-t-butyl-2,5-dihydro-1,3,4-thiadiazole, provides a direct analogue for the likely fragmentation pathways.

Thermolysis: Heating of cis-2,5-di-t-butyl-2,5-dihydro-1,3,4-thiadiazole 1,1-dioxide at 50°C results in the formation of an azine. nih.gov

Photolysis: Photochemical fragmentation of the same dihydro-thiadiazole yields a katazine. nih.gov

These reactions suggest that the C-S and N-N bonds are susceptible to cleavage under thermal or photochemical conditions, leading to stable fragments.

Influence of Substituent Electronic and Steric Effects on Reaction Regioselectivity

In this compound, the interplay between electronic properties and steric effects is critical in determining reaction outcomes.

Electronic Effects: The tert-butyl groups are weak electron-donating groups, which slightly increase the electron density of the thiadiazole ring compared to the unsubstituted parent compound. This electronic influence, however, is generally subordinate to the powerful steric effects.

Steric Effects: The primary influence of the di-tert-butyl substitution is profound steric hindrance. This has several consequences:

Shielding of Reaction Sites: The bulky groups physically block access to the adjacent ring nitrogen atoms (N-3 and N-4) and the ring carbon atoms (C-2 and C-5).

Control of Regioselectivity: Steric hindrance is a dominant factor in directing incoming reagents. Research on other heterocyclic systems has shown that bulky substituents can effectively shield a proximal reaction site (like a nitrogen atom), preventing the approach of an electrophile. nih.gov This forces the reaction to occur at a less sterically encumbered, albeit potentially less electronically favorable, site. nih.govyoutube.com In the case of this compound, this steric hindrance makes reactions on the ring itself challenging, often requiring more forcing conditions than for less substituted thiadiazoles.

Table 2: Influence of Substituents on Reactivity

| Factor | Influence of two tert-butyl groups | Predicted Outcome |

|---|---|---|

| Electronic | Weakly electron-donating (+I effect) | Minor increase in ring nucleophilicity |

| Steric | High steric bulk around C2, C5, N3, and N4 | Hinders nucleophilic attack at C2/C5. Shields N3/N4 from electrophiles. |

| Regioselectivity | Steric effects likely dominate over electronic effects | Reactions are kinetically slowed; attack at the ring heteroatoms is significantly impeded. |

Tautomerism and its Impact on Reactivity (e.g., Thiol-Thione Tautomerism)

The potential for tautomerism in 1,3,4-thiadiazole derivatives, particularly the thiol-thione equilibrium, is a critical factor influencing their chemical behavior and reactivity. While direct studies on the tautomeric forms of this compound are not extensively detailed in the reviewed literature, valuable insights can be drawn from investigations into structurally related 2,5-disubstituted-1,3,4-thiadiazoles.

Theoretical Framework and Analogous Systems

The 1,3,4-thiadiazole ring system, when substituted with groups capable of proton migration, can exist in different tautomeric forms. For derivatives containing a mercapto (-SH) group, the most relevant equilibrium is between the thiol and thione forms. In the case of a 2,5-disubstituted-1,3,4-thiadiazole, if one or both substituents can participate in tautomerization, a mixture of tautomers may exist.

Furthermore, in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles where one of the substituents is a thione, the presence of the C=S (thione) group has been confirmed by a characteristic signal in the 13C-NMR spectrum at approximately 168.10 ppm. nih.gov

While the presence of bulky tert-butyl groups at the 2 and 5 positions of the 1,3,4-thiadiazole ring in this compound does not inherently introduce new possibilities for prototropic tautomerism, understanding the tautomeric behavior of the core ring system is fundamental to predicting its reactivity. If, for example, a synthetic precursor to this compound involves a tautomerizable group, the equilibrium position would significantly influence the reaction pathway.

Impact on Reactivity

The existence of thiol-thione tautomerism has a profound impact on the reactivity of the 1,3,4-thiadiazole ring. The different tautomers present distinct reactive sites, leading to different products under various reaction conditions.

Alkylation and Acylation Reactions: The thione tautomer possesses a nucleophilic nitrogen atom within the ring and an exocyclic sulfur atom. Alkylation or acylation reactions can occur at either the nitrogen or the sulfur atom, depending on the reaction conditions (e.g., solvent, base) and the nature of the electrophile. For example, the arylation of 2(3H)-thione-5-alkylthio-1,3,4-thiadiazoles with 9-chloroacridines in the presence of pyridine (B92270) as a base resulted in the formation of N-acridinylated products, indicating that the reaction occurred at the nitrogen of the thione group. researchgate.net

Condensation Reactions: The nitrogen atoms in the 1,3,4-thiadiazole ring, particularly when in the thione form, can participate in condensation reactions with various electrophiles.

Formation of Fused Heterocyclic Systems: The bifunctional nature of tautomerizable 1,3,4-thiadiazoles makes them valuable precursors in the synthesis of fused heterocyclic systems. The specific tautomeric form present will dictate the regiochemistry of the cyclization reaction.

In the context of this compound, while the final molecule is stable and less prone to tautomerism due to the nature of the tert-butyl groups, the reactivity of its synthetic intermediates that may contain thiol or thione functionalities would be governed by these tautomeric equilibria. The choice of synthetic route and reaction conditions would be crucial in directing the reaction to the desired product by controlling the predominant tautomeric form.

Research Findings on Related Compounds

Detailed research on the synthesis and reactivity of various 2,5-disubstituted-1,3,4-thiadiazoles provides evidence for the influence of tautomerism.

| Compound/Derivative | Research Finding | Spectroscopic Evidence | Reference |

| 5-Alkylthio-1,3,4-thiadiazole-2(3H)-thiones | The thione group was detected in both the solid state and in solution. | NMR spectroscopy and X-ray crystallography | researchgate.net |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | The presence of the C=S thione group was confirmed. | IR spectroscopy (band at 1310 cm⁻¹) | nih.gov |

| Product of bis-acid thiosemicarbazide cyclization | The C=S signal appeared at δC 168.10 ppm, confirming the predominance of the thione isomer. | ¹³C-NMR spectroscopy | nih.gov |

These findings from related structures underscore the importance of considering tautomeric forms when investigating the reactions of 1,3,4-thiadiazole derivatives. For this compound, while the final compound itself is not subject to thiol-thione tautomerism, the reactivity of any of its precursors that bear tautomerizable groups would be significantly influenced by this phenomenon.

Advanced Spectroscopic and Structural Characterization of 2,5 Di Tert Butyl 1,3,4 Thiadiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 2,5-Di-tert-butyl-1,3,4-thiadiazole, the most prominent feature is a single, sharp signal corresponding to the protons of the two tert-butyl groups. Due to the molecule's symmetry, all 18 protons are chemically equivalent. This results in a singlet in the upfield region of the spectrum, typically around δ 1.33 ppm . The integration of this peak corresponds to 18 protons, confirming the presence of the two equivalent tert-butyl substituents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.33 | Singlet | 18H | tert-butyl protons |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further evidence for the symmetrical nature of this compound. It displays a characteristic set of signals that can be assigned to the different carbon environments within the molecule. The carbon atoms of the thiadiazole ring are significantly deshielded and appear in the downfield region of the spectrum. Specifically, the C-2 and C-5 carbons of the 1,3,4-thiadiazole (B1197879) ring are observed at approximately δ 164-166 ppm . mdpi.com The quaternary carbons of the tert-butyl groups typically resonate around δ 30.8-34.8 ppm , while the methyl carbons of the tert-butyl groups appear further upfield. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~164-166 | C-2 and C-5 of thiadiazole ring |

| ~30.8-34.8 | Quaternary carbons of tert-butyl groups |

| (Varies) | Methyl carbons of tert-butyl groups |

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons. An HSQC spectrum would show a correlation between the proton signal of the tert-butyl groups and the corresponding methyl carbon signal. The HMBC spectrum would reveal longer-range couplings, for instance, between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the C-2 and C-5 carbons of the thiadiazole ring, thereby confirming the attachment of the tert-butyl groups to the heterocyclic core.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the tert-butyl groups are typically observed in the range of 2950-2850 cm⁻¹ . The C-N stretching vibrations within the thiadiazole ring and the C-S stretching vibrations also give rise to characteristic peaks, often found in the fingerprint region of the spectrum (below 1500 cm⁻¹). For some 1,3,4-thiadiazole derivatives, C-S absorption peaks have been observed in the range of 715–781 cm⁻¹ . mdpi.com

Table 3: Key IR Absorption Bands for 1,3,4-Thiadiazole Derivatives

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2950-2850 | C-H stretching (aliphatic) |

| 1639-1649 | C=N stretching (thiadiazole ring) chemmethod.com |

| 715-781 | C-S stretching mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl group (CH₃) to form a stable tertiary carbocation, which would result in a significant peak at M-15. Further fragmentation may involve the loss of the entire tert-butyl group or cleavage of the thiadiazole ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Interpretation |

|---|---|

| [M]⁺ | Molecular ion |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. For the 1,3,4-thiadiazole system, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions that govern crystal packing. The 1,3,4-thiadiazole ring is an aromatic, planar heterocycle. jrespharm.com The biological and chemical activity of its derivatives is often linked to this aromaticity, which confers significant in vivo stability. jrespharm.com

While the specific crystal structure of this compound is not detailed in the available literature, analysis of related 2,5-disubstituted-1,3,4-thiadiazole structures provides insight. The bulky tert-butyl groups attached at the C2 and C5 positions are expected to exert significant steric influence on the molecule's conformation and crystal packing. This steric hindrance would likely dictate the orientation of neighboring molecules in the crystal lattice, influencing solid-state properties. In derivatives where other functional groups are present, intramolecular and intermolecular hydrogen bonding can play a critical role in defining the supramolecular architecture.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Assessment

Electronic absorption and fluorescence spectroscopy are essential tools for evaluating the photophysical behavior of molecules like this compound. These techniques measure how the molecule interacts with light, providing information on its electronic transitions and emissive properties.

The absorption spectra of 1,3,4-thiadiazole derivatives typically feature bands corresponding to π→π* and n→π* electronic transitions. mdpi.com For instance, the monomer of a related compound, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (BT), exhibits strong absorption peaks around 272 nm and 358 nm, attributed to the π→π* transition of the thiadiazole ring and the n→π* transition of the –S–(HS)C=N– moiety, respectively. mdpi.com Upon photoexcitation, these molecules can relax to the ground state via radiative pathways, resulting in fluorescence. The characteristics of this emission, such as wavelength and intensity, are highly sensitive to the molecular structure and its environment. For example, some derivatives exhibit blue-light emitting fluorescence. mdpi.com

The table below presents photophysical data for compounds related to the 1,3,4-thiadiazole family to illustrate typical absorption and emission characteristics.

| Compound Name | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Source |

| 2,5-dimercapto-1,3,4-thiadiazole (BT) | NMP | 272, 358 | - | mdpi.com |

| Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) | Solid State | - | Blue Emission | mdpi.com |

| 2,5-diphenyl-thiazolo[5,4-d]thiazole | CHCl₃ | ~330 | ~415 | researchgate.net |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. This phenomenon requires a specific molecular geometry: a proton-donating group (e.g., a hydroxyl group, -OH) must be located in proximity to a proton-accepting atom (e.g., a nitrogen atom) within an intramolecular hydrogen bond. The subject compound, this compound, lacks a proton-donating group and therefore is not capable of undergoing ESIPT.

However, derivatives of 1,3,4-thiadiazole that are appropriately substituted can exhibit robust ESIPT activity. A notable example is 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD), which possesses a hydroxyl group positioned to form an intramolecular hydrogen bond with a nitrogen atom of the thiadiazole ring. Upon photoexcitation, the acidity of the hydroxyl donor and the basicity of the nitrogen acceptor increase, triggering an ultrafast transfer of the proton to create an excited keto-tautomer. This process results in a characteristic dual fluorescence, with one emission band from the original excited enol form and a second, significantly Stokes-shifted band from the excited keto-tautomer. The 1,3,4-thiadiazole unit can serve as a novel and effective ESIPT scaffold in fluorescent probes. jrespharm.com The formation of an efficient intramolecular hydrogen bond is crucial, as only the cis-enol conformation allows the proton transfer to occur.

Aggregation-Induced Emission (AIE) is a photophysical effect where non-emissive or weakly emissive molecules (luminogens) are induced to emit intensely upon aggregation. This phenomenon is the opposite of the more common aggregation-caused quenching (ACQ) effect. While this compound itself is not reported as an AIE-gen, many of its derivatives display AIE or aggregation-induced emission enhancement (AIEE) characteristics.

This effect is particularly prominent in certain 1,3,4-thiadiazole derivatives when they are in aggregated states, such as in poor solvents or in the solid state. For example, in studies of 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole, increasing the compound's concentration leads to a significant growth in the emission intensity, which clearly demonstrates the impact of aggregation effects on its fluorescence. nih.gov In solvent mixtures like DMSO/H₂O, the AIE effect can be readily induced. The underlying mechanism for AIE is often the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the molecules can undergo low-frequency rotational or vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission.

Computational Chemistry and Theoretical Modeling of 2,5 Di Tert Butyl 1,3,4 Thiadiazole

Quantum Chemical Calculations: A Theoretical Void

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For many 1,3,4-thiadiazole (B1197879) derivatives, these calculations have provided crucial data on electronic structure, reactivity, and spectroscopic properties. For instance, DFT studies on compounds like 2,5-diphenyl-1,3,4-thiadiazole (B72002) and various amino-substituted thiadiazoles have been successfully employed to elucidate their molecular geometries and electronic characteristics. dntb.gov.uaacs.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT has become a standard method for investigating the electronic properties of organic molecules. academicjournals.org It allows for the calculation of various parameters that describe a molecule's stability and reactivity. While researchers have used DFT to study the electronic structure and reactivity of numerous 1,3,4-thiadiazoles, specific findings for 2,5-Di-tert-butyl-1,3,4-thiadiazole are not documented in existing literature. researchgate.net

Atomic Charge Distributions and Reactive Site Prediction

The distribution of atomic charges within a molecule is critical for predicting its reactive behavior. This analysis helps identify nucleophilic and electrophilic sites, offering clues about how the molecule will interact with other chemical species. Although this is a standard output of DFT calculations, no specific data on the atomic charge distribution for this compound has been published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and its ability to donate or accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. For many heterocyclic compounds, including various thiadiazoles, HOMO-LUMO analysis has provided valuable insights. mdpi.com However, a specific HOMO-LUMO analysis for this compound is not available.

Investigation of Photochemical Isomerization Mechanisms

The study of photochemical isomerization is important for molecules that may have applications in molecular switches or light-sensitive materials. Theoretical investigations can map out the potential energy surfaces and identify the pathways for such transformations. There is no published research on the photochemical isomerization mechanisms of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time, offering a view of the dynamic behavior and intermolecular interactions. This can be particularly useful for understanding how a molecule behaves in a condensed phase, such as in solution or in a crystal. Regrettably, no MD simulation studies specifically focused on this compound have been reported.

Advanced Quantum Chemical Analyses (e.g., NCI, QTAIM, Fuzzy, Laplacian, Mayer Approaches)

There are no specific studies in the available scientific literature that have performed advanced quantum chemical analyses such as Non-Covalent Interaction (NCI), Quantum Theory of Atoms in Molecules (QTAIM), Fuzzy, Laplacian, or Mayer bond order analyses on this compound.

Such analyses would be instrumental in understanding the molecule's electronic structure and bonding characteristics. For instance:

QTAIM analysis would characterize the nature of the chemical bonds (e.g., covalent, ionic, charge transfer) by analyzing the topology of the electron density.

NCI analysis would visualize and characterize the non-covalent interactions, which are crucial for understanding the molecule's behavior in various chemical environments.

Mayer bond order analysis would provide a quantitative measure of the strength and nature of the chemical bonds within the molecule.

Without dedicated research, a detailed discussion of these specific computational insights for this compound cannot be provided.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Similarly, there is a lack of published research detailing the theoretical prediction of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima) for this compound using computational methods like Density Functional Theory (DFT). Consequently, a comparison between theoretically predicted and experimentally obtained spectroscopic data is not possible at this time.

A typical computational study in this area would involve:

Optimization of the molecular geometry using a selected level of theory (e.g., B3LYP) and basis set.

Calculation of theoretical ¹H and ¹³C NMR chemical shifts, often referenced against a standard like Tetramethylsilane (TMS).

Calculation of the vibrational frequencies to predict the Infrared (IR) spectrum.

Use of Time-Dependent DFT (TD-DFT) to predict electronic transitions and the corresponding UV-Vis spectrum.

This calculated data would then be compared against experimental spectra to validate the computational model and provide a deeper understanding of the spectral features. The absence of such a study for this compound prevents the creation of comparative data tables and a detailed analysis.

Applications of 2,5 Di Tert Butyl 1,3,4 Thiadiazole and Its Derivatives in Advanced Materials

Coordination Chemistry and Metal Complexation

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole (B1197879) ring of 2,5-Di-tert-butyl-1,3,4-thiadiazole and its derivatives offer multiple potential coordination sites for metal ions. The steric hindrance imposed by the tert-butyl groups plays a crucial role in dictating the geometry and stability of the resulting metal complexes.

Ligand Design and Synthesis for Specific Metal Ions

The design and synthesis of ligands based on the this compound framework are tailored to target specific metal ions. The inherent electronic properties of the thiadiazole ring, combined with the steric bulk of the tert-butyl substituents, influence the selectivity of the ligand for certain metals. For instance, derivatives can be functionalized to enhance their affinity for soft metal ions, which have a preference for the soft sulfur donor, or for hard metal ions that would favor coordination with the nitrogen atoms.

While specific research on the synthesis of ligands derived directly from this compound is not extensively documented in publicly available literature, the general principles of thiadiazole chemistry suggest that functionalization at the carbon atoms or modification of the tert-butyl groups could be viable strategies. For example, introducing donor groups onto the tert-butyl substituents could create multidentate ligands with pre-organized binding pockets suitable for specific metal ion coordination.

Coordination Modes of Thiadiazole-Derived Ligands

Thiadiazole-based ligands can exhibit a variety of coordination modes. The lone pairs of electrons on the two nitrogen atoms and the sulfur atom of the 1,3,4-thiadiazole ring allow for monodentate, bidentate, or bridging coordination to one or more metal centers. In the case of this compound, the bulky tert-butyl groups are expected to favor monodentate coordination through one of the nitrogen atoms, as they can sterically hinder the approach of a metal ion to the other potential donor sites. However, in derivatives where the tert-butyl groups are replaced or functionalized, more complex coordination behaviors, including the formation of chelate rings, can be envisaged.

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, which provides definitive information about the three-dimensional arrangement of atoms and the coordination geometry around the metal center. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are also crucial for elucidating the binding mode of the ligand to the metal ion.

Although detailed structural reports for metal complexes of this compound are scarce, studies on related 2,5-disubstituted-1,3,4-thiadiazoles provide insights into the expected structural features. For example, complexes of 2,5-bis(pyridyl)-1,3,4-thiadiazole have been shown to form coordination polymers, where the thiadiazole acts as a bridging ligand.

Supramolecular Chemistry and Framework Materials

The rigid and planar nature of the 1,3,4-thiadiazole ring, combined with the potential for directional intermolecular interactions, makes this compound and its derivatives attractive building blocks for the construction of supramolecular assemblies and framework materials.

Building Blocks for Self-Assembled Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to direct the assembly of molecules into well-defined, higher-order structures. The this compound molecule, despite the absence of classical hydrogen bond donors, can participate in weaker C-H···N or C-H···S hydrogen bonds and π-π stacking interactions involving the aromatic thiadiazole ring. The bulky tert-butyl groups can also play a role in directing the self-assembly process by influencing the packing of the molecules in the solid state. By modifying the substituents, it is possible to program the molecule to form specific supramolecular motifs, such as dimers, chains, or more complex networks.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The porosity and functionality of MOFs can be tuned by careful selection of the metal and organic components. Derivatives of this compound functionalized with coordinating groups, such as carboxylates or pyridyls, could serve as multitopic linkers for the synthesis of novel MOFs. The rigidity of the thiadiazole core would contribute to the formation of robust frameworks, while the tert-butyl groups could be utilized to control the pore size and create specific host-guest interactions within the framework.

While the direct use of this compound in MOF synthesis is not widely reported, the broader class of thiadiazole-based linkers has been successfully employed to construct MOFs with interesting properties, including gas storage and catalysis. This suggests a promising avenue for future research involving the title compound.

Influence of Building Blocks on Network Predictability

The rational design and prediction of crystal structures, a central goal of crystal engineering, heavily rely on the understanding of intermolecular interactions. The substituents on a molecular core, known as building blocks, play a pivotal role in dictating the final supramolecular architecture. In the context of 1,3,4-thiadiazole derivatives, the functional groups at the 2- and 5-positions are crucial in directing the assembly of molecules in the solid state.

The predictability of a crystal network is influenced by the strength and directionality of the intermolecular interactions that the building blocks can form. For instance, studies on 1,2,4-thiadiazole (B1232254) derivatives have shown that the orientation of different molecular fragments significantly impacts the crystal's organization and the resulting hydrogen bond network. nih.gov The presence of groups capable of forming strong and reliable interactions, such as N-H···N hydrogen bonds, often leads to the formation of predictable and robust structural motifs. rsc.orgrsc.org

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, N-I Interactions)

Non-covalent interactions are the primary driving forces behind the formation of supramolecular architectures in the crystals of thiadiazole derivatives. A detailed analysis of these weak forces is essential for understanding and controlling the material's properties.

Hydrogen Bonding: In derivatives of 1,3,4-thiadiazole that contain amino or amide functionalities, N-H···N hydrogen bonds are a dominant and recurring interaction, often forming predictable chains or dimeric motifs that stabilize the crystal lattice. rsc.orgnih.gov Weaker C-H···N and C-H···S hydrogen bonds are also prevalent, where the nitrogen and sulfur atoms of the thiadiazole ring act as acceptors. rsc.orgnih.gov For this compound, the methyl protons of the tert-butyl groups can act as weak donors in C-H···N and C-H···S interactions.

π-Interactions: The electron-deficient nature of the 1,3,4-thiadiazole ring allows it to participate in π-π stacking interactions, although these can be hindered by bulky substituents. nih.gov In many structures, offset or edge-to-face π-stacking is observed. Furthermore, C-H···π interactions, where C-H bonds from aliphatic or aromatic groups point towards the thiadiazole ring's π-system, are significant contributors to crystal cohesion. rsc.orgnih.gov

The table below, based on findings from adamantane-1,3,4-thiadiazole hybrid derivatives, illustrates the nature of various non-covalent interactions characterized using the Quantum Theory of Atoms-in-Molecules (QTAIM) approach.

| Interaction Type | Nature | Role in Crystal Packing |

| N–H⋯N | Strong Hydrogen Bond | Forms primary supramolecular constructs (e.g., 1D chains). nih.gov |

| C–H⋯N | Weak Hydrogen Bond | Contributes to linking primary motifs into 3D networks. nih.gov |

| C–H···π | Weak Hydrogen Bond | Stabilizes packing, often involving aromatic rings. nih.gov |

| H–H | Closed Shell | Plays a significant role in the overall stabilization of the crystal structures. nih.gov |

| π···π Stacking | π-Interaction | Contributes to the packing of aromatic and heteroaromatic rings. nih.gov |

| C–S···N | Chalcogen Bond | Provides directionality and stabilization in specific derivatives. nih.gov |

This table is representative of interactions found in substituted 1,3,4-thiadiazole systems.

Photofunctional Materials

The unique electronic properties of the 1,3,4-thiadiazole core make it an excellent component for the construction of photofunctional materials, which respond to light in useful ways.

Development of Luminescent Materials and Sensors

Derivatives of 1,3,4-thiadiazole are widely used in the development of luminescent materials and chemosensors. The thiadiazole ring often functions as an electron-acceptor or a π-bridge in fluorescent molecules. acs.org When incorporated into metal-organic frameworks (LMOFs), ligands containing thiadiazole units can lead to materials with strong luminescence, which can be quenched or enhanced in the presence of specific analytes, forming the basis of a chemical sensor. acs.org

For example, luminescent MOFs containing thiazolo[5,4-d]thiazole (B1587360) units have been designed to detect environmental contaminants like toxic anions and heavy metal ions in water through a fluorescence quenching mechanism. acs.org The high sensitivity and selectivity of these materials stem from the specific interactions between the analyte and the thiadiazole-containing ligand.

Applications in Photodegradation Processes

Thiadiazole derivatives have shown promise as photosensitizers in photocatalysis. The thiadiazole group can act as a photosensitive anchor in composite materials designed for the degradation of environmental pollutants. mdpi.com In one study, a Zirconium-based Metal-Organic Framework (MOF) modified with thiadiazole groups (UiO-68-N₂S) was used to create a composite with Cadmium Sulfide (B99878) (CdS). mdpi.com This material, CdS@UiO-68N₂S, demonstrated enhanced absorption of visible light and high efficiency in the photocatalytic degradation of Rhodamine B (RhB), a common industrial dye. mdpi.com

The study found that the thiadiazole group acts as a good photosensitive center that responds to external stimuli. mdpi.com Under blue light irradiation, the composite material was able to achieve up to 94% degradation of the RhB dye. mdpi.com This highlights the potential of using thiadiazole-based materials for environmental remediation.

| Catalyst | Analyte | Degradation Efficiency | Time (h) |

| CdS@UiO-68N₂S | Rhodamine B (25 mg/L) | 94% | 13 |

Data from the photocatalytic degradation of Rhodamine B using a thiadiazole-modified MOF under blue light irradiation. mdpi.com

Donor-Acceptor-Donor (DAD) Compounds with Thiadiazole Units

A significant class of photofunctional materials is based on the Donor-Acceptor-Donor (DAD) molecular architecture. In these systems, an electron-deficient acceptor (A) core is flanked by two electron-rich donor (D) units. This design promotes an intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence and unique photophysical properties.

The 1,3,4-thiadiazole ring is an effective acceptor unit for these DAD compounds. researchcommons.orgresearchcommons.org Studies on novel dyes incorporating 1,3,4-thiadiazole as the acceptor have been conducted to optimize their optical and electronic properties for applications like dye-sensitized solar cells (DSSCs). researchcommons.orgresearchcommons.org By strategically choosing different donor groups, the photophysical and electrochemical properties, such as the absorption spectrum and energy levels (HOMO/LUMO), can be finely tuned. acs.orgresearchcommons.org In many DAD systems based on the related benzothiadiazole (BTD) acceptor, the highest occupied molecular orbital (HOMO) is typically located on the donor units, while the lowest unoccupied molecular orbital (LUMO) is centered on the thiadiazole acceptor. rsc.org This spatial separation of frontier orbitals is characteristic of efficient ICT and is fundamental to the function of these materials in optoelectronics.

Electrochemical Applications

The 1,3,4-thiadiazole moiety is electrochemically active, and its derivatives are explored for various electrochemical applications, including as components in batteries, sensors, and as corrosion inhibitors. The redox behavior of these compounds can be readily studied using techniques like cyclic voltammetry (CV). nih.gov

Studies on 2,5-disubstituted-1,3,4-thiadiazole derivatives reveal their electrochemical properties. For example, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole has been investigated, showing that it undergoes an electron transfer and chemical reaction (EC) mechanism. nih.gov Such studies are crucial for the electrosynthesis of new derivatives with unique properties. nih.gov

Furthermore, polymers derived from compounds like 1,3,4-thiadiazole-2,5-dithiol (B7761095) can coordinate with metal ions and have been proposed for use in treating metal-polluted water and in the development of high-performance battery cathodes. Research on γ-propylsilatrane tethered with 2,5-dimercapto-1,3,4-thiadiazole (B142945) has shown that these molecules can act as electrochemical sensors for ions like acetate (B1210297) and lead, demonstrating the versatility of the thiadiazole core in molecular recognition systems. researchgate.net The synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives and the study of their electrochemical properties continue to be an active area of research for creating novel functional materials. researchgate.net

Investigation of Redox Properties

The redox behavior of 2,5-disubstituted-1,3,4-thiadiazoles is a key area of interest, particularly for applications in energy storage and molecular electronics. Although detailed studies on this compound are not extensively documented, research on related compounds, such as 2,5-dimercapto-1,3,4-thiadiazole (DMcT), provides significant insights into the redox mechanisms of this class of compounds.

The redox reactions of DMcT have been studied, revealing complex processes involving dimerization and polymerization. nih.gov The thermodynamics of these reactions are sensitive to the acidity or basicity of the solution. nih.gov In the presence of a base, the oxidation of DMcT occurs at less positive potentials, while reduction takes place at more negative potentials. nih.gov The formation of electron-donor-acceptor adducts between the thiol or disulfide groups of DMcT and other molecules can enhance electrochemical activity and reversibility. researchwithrowan.com

The study of such redox properties is fundamental for the potential use of thiadiazole derivatives in applications like cathode materials for lithium-ion batteries. The ability of these compounds to undergo reversible redox reactions is a critical characteristic for such applications.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of 2,5-disubstituted-1,3,4-thiadiazoles. Studies on 2,5-dimercapto-1,3,4-thiadiazole (DMcT) using CV have elucidated its electrochemical reaction mechanism.

When studied at a poly(3,4-ethylenedioxythiophene) (PEDOT)-modified glassy carbon electrode (GCE) in acetonitrile, the cyclic voltammograms of DMcT show distinct redox couples. A redox couple observed at -0.29 V versus a silver/silver ion (Ag/Ag+) reference electrode is attributed to the dimerization of the singly protonated form of DMcT. nih.gov Another couple at +0.42 V is associated with the polymerization of the protonated DMcT dimer. nih.gov Further analysis of the anodic current response indicates a shoulder at +0.38 V, which is ascribed to the dimerization of the doubly protonated DMcT. This suggests that the redox couple at +0.42 V is an overlapping response from both the polymerization of the protonated dimer and the dimerization of the doubly protonated monomer. nih.gov

The table below summarizes the key redox potentials observed for DMcT in cyclic voltammetry studies.

| Observed Potential (V vs. Ag/Ag+) | Assigned Redox Process |

|---|---|

| -0.29 | Dimerization of singly protonated DMcT |

| +0.38 | Dimerization of doubly protonated DMcT (observed as a shoulder) |

| +0.42 | Polymerization of the protonated DMcT dimer |

These CV studies demonstrate that the dimerization process of DMcT can occur both at the surface and within the polymer film of the modified electrode. nih.gov The insights gained from the cyclic voltammetry of DMcT are crucial for understanding the electrochemical behavior of the broader class of 2,5-disubstituted-1,3,4-thiadiazoles and for designing new materials with tailored redox properties.

Corrosion Inhibition Studies

Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive environments. Their efficacy stems from their ability to adsorb onto the metal surface and form a protective barrier.

Thiadiazole Derivatives as Corrosion Inhibitors

Thiadiazole derivatives are recognized as potent corrosion inhibitors for metals such as mild steel, copper, and aluminum in acidic solutions. researchgate.netscilit.com The protective action of these compounds is attributed to the formation of an adsorbed film on the metal surface, which isolates the metal from the corrosive medium. The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the aromatic ring, facilitates the adsorption process. researchwithrowan.com

The inhibition efficiency of thiadiazole derivatives generally increases with their concentration. researchwithrowan.com These compounds can act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchwithrowan.com The effectiveness of 1,3,4-thiadiazole derivatives is often superior to that of thiazole-based compounds, a trend attributed to the presence of an additional nitrogen atom which can enhance adsorption to the metal surface. researchwithrowan.com

Mechanistic Aspects of Adsorption on Metal Surfaces

The adsorption of thiadiazole derivatives on a metal surface is a key step in corrosion inhibition and can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal, leading to the formation of a coordinate-type bond. This is often facilitated by the presence of lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the thiadiazole ring, which can interact with the vacant d-orbitals of the metal. scilit.com